![molecular formula C13H14N2O3S B2998454 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396577-68-6](/img/structure/B2998454.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources .Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated that derivatives of azetidinones, which include the structure of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate, exhibit significant antibacterial activity. A study by Woulfe and Miller (1985) showed that such compounds possess notable activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985). Additionally, Parikh et al. (2000) synthesized azetidinones bearing a thiazole nucleus, which were screened for antitubercular activity against Mycobacterium tuberculosis (Parikh, Oza, Bhatt, & Parikh, 2000).
Anticancer Activity
Several studies have reported the anticancer properties of azetidinone derivatives. Veinberg et al. (2003) synthesized a series of azetidinones and found an anticancer effect in vitro against a range of cancer cell cultures (Veinberg et al., 2003). Similarly, research by Lu et al. (2009) discovered 4-substituted methoxybenzoyl-aryl-thiazoles, which showed significant antiproliferative activity against melanoma and prostate cancer cells (Lu et al., 2009).
Antimicrobial and Antifungal Properties
Compounds structurally similar to this compound have demonstrated antimicrobial and antifungal properties. Patel, Mistry, and Desai (2008) synthesized azetidinone and thiazolidinone derivatives that showed significant antibacterial and antifungal activity (Patel, Mistry, & Desai, 2008). Additionally, Alborz et al. (2018) reported the synthesis of benzothiazole-substituted β-lactam hybrids, which displayed moderate antimicrobial activities and showed potential as medicine (Alborz et al., 2018).
Aldose Reductase Inhibition
Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives and evaluated them as aldehyde reductase inhibitors. These compounds have potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Safety and Hazards
Orientations Futures
The future directions for research on “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate” could include more detailed studies on its synthesis, properties, and potential applications. Given the pharmacological potential of similar compounds , it could be of interest in the field of medicinal chemistry.
Propriétés
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8(16)18-9-6-15(7-9)13-14-12-10(17-2)4-3-5-11(12)19-13/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBRMIQBWBCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
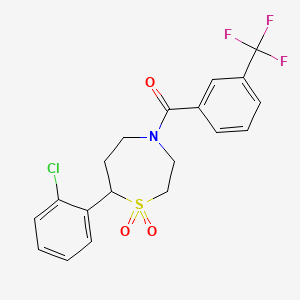
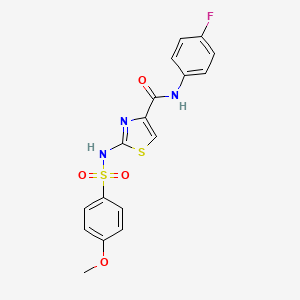
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)
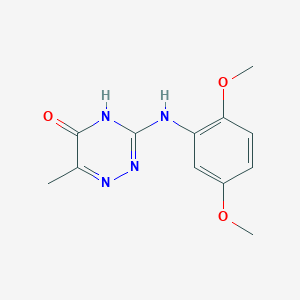
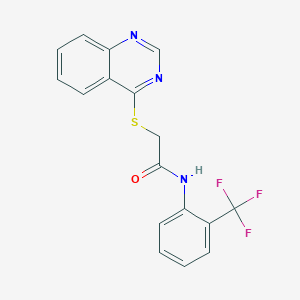
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)
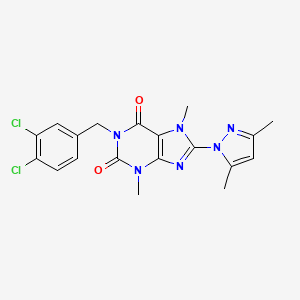
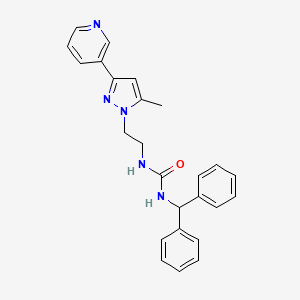
![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)
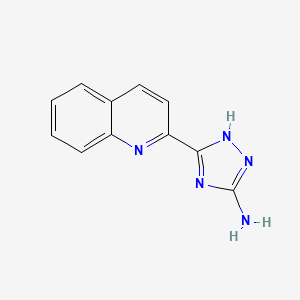
![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)